Cilazaprilat hydrate
Description
Structure
2D Structure
Properties
Molecular Formula |
C20H29N3O6 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
(4S,7S)-7-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid;hydrate |
InChI |
InChI=1S/C20H27N3O5.H2O/c24-18-15(8-4-12-22-13-5-9-17(20(27)28)23(18)22)21-16(19(25)26)11-10-14-6-2-1-3-7-14;/h1-3,6-7,15-17,21H,4-5,8-13H2,(H,25,26)(H,27,28);1H2/t15-,16-,17-;/m0./s1 |
InChI Key |
QFSSHXHLJILYAI-FRKSIBALSA-N |
Isomeric SMILES |
C1C[C@@H](C(=O)N2[C@@H](CCCN2C1)C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O.O |
Canonical SMILES |
C1CC(C(=O)N2C(CCCN2C1)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O.O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cilazaprilat hydrate is synthesized through the hydrolysis of cilazapril. The synthesis of cilazapril involves the reaction of a pyridazine derivative with an ethyl ester of a phenylpropionic acid derivative under specific conditions . The hydrolysis of cilazapril to cilazaprilat occurs in the liver, where the ester bond is cleaved to form the active metabolite .
Industrial Production Methods
The industrial production of this compound involves the large-scale synthesis of cilazapril followed by its hydrolysis to cilazaprilat. The process includes purification steps to obtain cilazaprilat in its hydrated form. The production process must ensure the stability and purity of the final product to meet pharmaceutical standards .
Chemical Reactions Analysis
Hydrolysis of Cilazapril to Cilazaprilat
Cilazaprilat is formed via enzymatic hydrolysis of the ethyl ester group in cilazapril, primarily in the liver. This reaction is critical for activating the drug’s ACE-inhibitory activity .
Synthetic Pathway and Key Reactions
Cilazaprilat hydrate’s synthesis involves multi-step reactions, including reductions, hydrogenations, and hydrolyses, as outlined in patent WO2012049646A1 :
Key Steps
-
Reduction with Borane-THF Complex
-
Hydrogenation for Deprotection
-
Acid-Catalyzed Hydrolysis
Hydrate Stability and Solvent Interactions
The monohydrate form of cilazaprilat is stabilized by hydrogen bonding between water molecules and carboxyl/amide groups. Key stability data includes :
Acid-Base Reactivity
Cilazaprilat’s carboxylic acid groups participate in pH-dependent reactions:
-
Deprotonation : Forms water-soluble salts in basic media (e.g., sodium cilazaprilat at pH > 10) .
-
Protonation : Carboxylate anions revert to neutral forms in acidic environments, affecting bioavailability .
Interaction with Biological Targets
Cilazaprilat competitively inhibits angiotensin-converting enzyme (ACE) via:
-
Zinc Coordination : Binds to ACE’s active-site zinc through its carboxylate group .
-
Transition-State Stabilization : Mimics the tetrahedral intermediate in angiotensin I cleavage, reducing catalytic efficiency .
Degradation Pathways
Scientific Research Applications
Cilazaprilat hydrate has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of ACE inhibitors and their hydrolysis products.
Biology: Investigated for its role in inhibiting the angiotensin-converting enzyme and its effects on blood pressure regulation.
Medicine: Studied for its therapeutic effects in treating hypertension and heart failure.
Industry: Utilized in the development and testing of pharmaceutical formulations containing ACE inhibitors.
Mechanism of Action
Cilazaprilat inhibits the production of angiotensin II by competing with angiotensin I for binding at the angiotensin-converting enzyme. This inhibition decreases sodium and water reabsorption (via aldosterone) and reduces vasoconstriction. The combined effect is a decrease in vascular resistance and, consequently, blood pressure .
Comparison with Similar Compounds
Pharmacokinetic Properties
| Compound | Bioavailability (%) | Half-life (hrs) | Protein Binding (%) | Elimination Route |
|---|---|---|---|---|
| Cilazaprilat | ~20–40 | 8–12 | ~20–30 | Renal (60–80%) |
| Enalaprilat | <10 | 11 | 50–60 | Renal (90%) |
| Lisinopril | ~25 | 12–24 | <10 | Renal (100%) |
| Ramiprilat | ~50–60 | 13–17 | 50–60 | Renal (60%), hepatic |
Sources: Derived from class-wide ACE inhibitor profiles; cilazaprilat-specific data from regulatory monographs .
2.3 Thermodynamic Stability
While the provided evidence focuses on methane hydrate decomposition (e.g., stability under adiabatic conditions and surface interactions ), this compound’s stability is governed by hydration bonds and ambient storage conditions. Unlike methane hydrate, which decomposes rapidly under thermal stress , this compound maintains stability at room temperature but requires protection from moisture to prevent deliquescence .
2.4 Analytical Methods
this compound is quantified via high-performance liquid chromatography (HPLC) with UV detection, achieving a detection limit of 0.1% for impurities . This contrasts with methane hydrate analysis, which relies on X-ray diffraction and mass loss measurements during decomposition .
In contrast, this compound’s value lies in pharmaceuticals, with production costs tied to synthesis purity and regulatory compliance .
Key Research Findings
- This compound : Clinical studies highlight its efficacy in hypertension and heart failure, with fewer side effects (e.g., cough) compared to earlier ACE inhibitors like captopril .
- Methane Hydrate : Research emphasizes challenges in controlled decomposition for energy use, such as maintaining stability during extraction and transport .
Q & A
Q. What are the standard methods for characterizing the crystalline structure of cilazaprilat hydrate?
To confirm the hydrate form, researchers should employ X-ray diffraction (XRD) to analyze the crystal lattice and identify water molecule incorporation . Thermogravimetric analysis (TGA) quantifies water content by measuring mass loss upon dehydration, while differential scanning calorimetry (DSC) detects phase transitions. Nuclear magnetic resonance (NMR) spectroscopy can distinguish between anhydrous and hydrate forms by comparing proton environments .
Q. How can the stability of this compound be assessed under varying environmental conditions?
Conduct accelerated stability studies under controlled humidity (e.g., 25°C/60% RH and 40°C/75% RH) to monitor physical and chemical degradation. Use high-performance liquid chromatography (HPLC) to quantify degradation products and Fourier-transform infrared spectroscopy (FTIR) to detect structural changes. Document deviations from ICH guidelines for pharmaceutical stability testing .
Q. What experimental protocols ensure reproducibility in synthesizing this compound?
Provide detailed synthesis steps, including solvent ratios, crystallization temperatures, and agitation rates. Validate purity via elemental analysis and HPLC. Publish raw data (e.g., crystallization curves) in supplementary materials to enable replication .
Advanced Research Questions
Q. How can contradictions in solubility data for this compound across studies be resolved?
Systematically compare experimental conditions: solvent polarity, temperature, and hydrate-to-anhydrous phase transitions. Use molecular dynamics simulations to model solvent interactions and validate findings with in-situ Raman spectroscopy during dissolution . Address discrepancies by adhering to standardized protocols (e.g., USP dissolution apparatus) and transparently reporting outliers .
Q. What experimental designs are optimal for studying the pharmacological activity of this compound in vivo versus in vitro?
For in vitro studies, use cell-based assays (e.g., ACE inhibition in endothelial cells) with controls for hydrate dissociation. In vivo, employ pharmacokinetic models to account for hydration-state-dependent bioavailability. Cross-validate results using isotopically labeled analogs (e.g., deuterated cilazaprilat) to track metabolite pathways .
Q. How do computational models predict hydrate formation propensity in cilazaprilat analogs?
Apply crystal structure prediction (CSP) software (e.g., Materials Studio) to calculate lattice energies and water molecule binding sites. Validate predictions with experimental screening (e.g., slurry conversion experiments) under varied humidity. Correlate results with molecular descriptors like hydrogen-bond donor/acceptor counts .
Methodological Guidance for Data Analysis
Q. What strategies mitigate bias when interpreting spectroscopic data for hydrate-anhydrous mixtures?
Use chemometric tools (e.g., partial least squares regression) to deconvolute overlapping spectral peaks. Validate quantitative models with independent datasets and report confidence intervals. Blind analysts to sample identities during data acquisition to reduce confirmation bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
